N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14-4-2-3-5-18(14)24-13-19(22)21-10-15-8-17(11-20-9-15)16-6-7-23-12-16/h2-9,11-12H,10,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMVTXUCVJSPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and molecular weight of approximately 312.36 g/mol. The structural components include a furan ring, a pyridine moiety, and an acetamide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties, potentially through the inhibition of key enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, possibly by modulating pro-inflammatory cytokines.
- Antibacterial Properties : The presence of the pyridine and furan rings suggests potential antibacterial activity against various pathogens.
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of different functional groups in enhancing biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Furan Ring | Contributes to electron delocalization, enhancing binding affinity to targets. |
| Pyridine Moiety | Increases lipophilicity, facilitating membrane penetration. |
| Acetamide Group | Essential for bioactivity; may influence solubility and stability. |
Antitumor Activity
A study conducted on various derivatives of acetamides revealed that modifications on the pyridine ring significantly affected their cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups exhibited increased potency against breast cancer cells (MCF-7) compared to their electron-donating counterparts.
Anti-inflammatory Effects
In vitro assays demonstrated that this compound reduced nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). This suggests a mechanism involving the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Antibacterial Activity
Research evaluating the antibacterial efficacy against Gram-positive and Gram-negative bacteria showed that the compound inhibited growth at concentrations as low as 10 µg/mL. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on synthesis, physicochemical properties, and biological interactions.
Structural Features and Substituent Effects
Key Structural Analogues :
Pyridine-Based Acetamides (): Examples: 5RH3, 5RGX, 5RH1. Substituents: Chlorophenyl, cyanophenyl, thiophene. Comparison: Unlike the target compound’s furan and o-tolyloxy groups, these analogs feature electron-withdrawing groups (Cl, CN) or sulfur-containing heterocycles. Such substituents enhance binding to viral proteases (e.g., SARS-CoV-2 Mpro) via interactions with HIS163 and ASN142 .
Indolin-3-ylidene Acetamides (): Examples: Compounds 46–46. Substituents: Fluoro, amino, methyl on indole; quinoline/pyridine termini. Comparison: The indole core in these compounds introduces planar rigidity, contrasting with the pyridine-furan flexibility in the target. Substitutions at the 5-position (e.g., F, NH2) modulate electronic density and bioactivity .
Fluoropyridine-Oxazolidinone Derivatives (): Example: Compound 5. Substituents: Fluoropyridine, piperazine-chloropyrimidine. Comparison: The oxazolidinone ring enhances antibacterial activity, while the fluoropyridine improves metabolic stability.
Sulfamoylphenyl Acetamides (): Examples: 5a–5d. Substituents: Varying alkyl chains (butyryl to heptanoyl). Comparison: Linear alkyl chains in 5a–5d influence lipophilicity (logP) and melting points (142–182°C). The target’s aromatic substituents (furan, o-tolyloxy) likely increase rigidity and reduce solubility compared to aliphatic analogs .
Physicochemical Properties
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide to enhance yield and purity?
Methodological Answer:
- Stepwise Reaction Monitoring : Use TLC (hexane:ethyl acetate, 9:1) to track intermediate formation, as described for azidoacetamide synthesis .
- Solvent and Catalyst Optimization : For substitution reactions, alkaline conditions (e.g., NaHCO₃ in toluene/water mixtures) improve nucleophilic displacement efficiency. For condensation, DMF with potassium carbonate enhances reactivity in heterocyclic couplings .
- Purification Strategies : Employ column chromatography (silica gel) or recrystallization (ethanol) to isolate pure intermediates. For liquid products, ethyl acetate extraction followed by Na₂SO₄ drying ensures solvent removal .
Q. Table 1: Comparative Synthesis Conditions
| Step | Conditions | Yield Optimization Tips | Source |
|---|---|---|---|
| Substitution | Alkaline (NaHCO₃), toluene/water | Monitor pH to avoid hydrolysis | |
| Condensation | DMF, K₂CO₃, RT → 60°C | Pre-activate cyanoacetic acid | |
| Purification | Ethyl acetate extraction | Use anhydrous Na₂SO₄ |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Analysis : ¹H/¹³C NMR identifies furan (δ 6.5–7.5 ppm) and o-tolyloxy (δ 2.3 ppm for CH₃) groups. Compare with PubChem data for analogous pyrimidine derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₉H₁₈N₂O₃: 322.13 g/mol) and detects fragmentation patterns.
- HPLC Purity Assessment : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to quantify impurities. Retention times should align with synthetic intermediates .
Q. What are the recommended in vitro assays for initial screening of this compound’s potential as an enzyme inhibitor or receptor modulator?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values can be derived from dose-response curves .
- Cellular Uptake Studies : Use fluorescence tagging (e.g., BODIPY) to evaluate membrane permeability in HeLa or HEK293 cells .
- Receptor Binding Profiling : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) quantify affinity (Ki) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound against specific enzymatic targets?
Methodological Answer:
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound across different assay systems?
Methodological Answer:
- Assay Standardization : Re-test under uniform conditions (e.g., pH 7.4, 37°C) to eliminate environmental variability.
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show discrepancies .
- Metabolite Profiling : Use LC-MS to identify degradation products in cell-based vs. cell-free systems .
Q. Table 2: Cross-Assay Discrepancy Analysis
| Assay Type | Common Pitfalls | Mitigation Strategy | Source |
|---|---|---|---|
| Fluorescence | Auto-fluorescence interference | Use quenchers (e.g., trypan blue) | |
| Radioligand | Non-specific binding | Include cold ligand controls | |
| Cell-based | Off-target cytotoxicity | Measure viability (MTT assay) |
Q. How does the electronic and steric profile of the o-tolyloxy group influence reactivity in nucleophilic substitutions compared to para-substituted analogs?
Methodological Answer:
- Steric Effects : The ortho-methyl group hinders planar transition states, reducing SN2 efficiency. Use kinetic studies (e.g., competition with p-tolyloxy analogs) to quantify rate differences .
- Electronic Effects : Hammett plots (σ values) correlate substituent electronic effects with reaction rates. Ortho-substituents show mixed inductive/resonance contributions .
Q. What methodological challenges arise in establishing structure-activity relationships (SAR) for derivatives of this compound given its multiple functional groups?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
